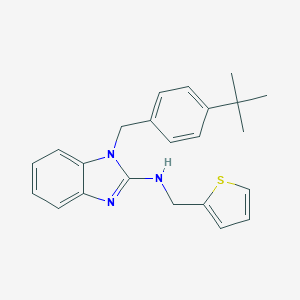![molecular formula C24H18N4OS B226767 N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)
N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PIPQA, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of PIPQA is not fully understood. However, studies have shown that PIPQA induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. PIPQA also has been shown to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
PIPQA has been shown to have various biochemical and physiological effects. Studies have shown that PIPQA inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis (the formation of new blood vessels). PIPQA has also been shown to enhance the activity of antioxidant enzymes, reduce oxidative stress, and protect neuronal cells against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PIPQA in lab experiments is its potent anticancer activity against various cancer cell lines. PIPQA has also demonstrated neuroprotective effects and antimicrobial activity, which makes it a promising candidate for further research. However, one of the limitations of using PIPQA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on PIPQA. One of the future directions is to investigate the potential of PIPQA as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another future direction is to optimize the synthesis method of PIPQA to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of PIPQA and its potential side effects.
Conclusion:
In conclusion, PIPQA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PIPQA has been synthesized using various methods, and it has demonstrated potent anticancer activity, neuroprotective effects, and antimicrobial activity. Although PIPQA has some limitations, it is a promising candidate for further research, and there are several future directions for the research on PIPQA.
Synthesemethoden
PIPQA has been synthesized using various methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing PIPQA is the Suzuki coupling reaction. This method involves the reaction between 2-bromo-8-phenylimidazo[1,2-a]pyridine and 2-quinolinethiol in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
PIPQA has been extensively studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that PIPQA has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. PIPQA has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, PIPQA has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide |
|---|---|
Molekularformel |
C24H18N4OS |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-quinolin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H18N4OS/c29-22(16-30-23-13-12-18-9-4-5-10-19(18)26-23)25-20-11-6-14-28-15-21(27-24(20)28)17-7-2-1-3-8-17/h1-15H,16H2,(H,25,29) |
InChI-Schlüssel |
VEBATJNIDVPXCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)NC(=O)CSC4=NC5=CC=CC=C5C=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)NC(=O)CSC4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)


![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)

methanone](/img/structure/B226797.png)